molecular formula C13H12N2O3 B2743510 N-(4-carbamoylphenyl)-3-methylfuran-2-carboxamide CAS No. 923212-93-5

N-(4-carbamoylphenyl)-3-methylfuran-2-carboxamide

Cat. No.: B2743510
CAS No.: 923212-93-5
M. Wt: 244.25
InChI Key: KXDNYYSKTDEOQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-carbamoylphenyl)-3-methylfuran-2-carboxamide is a chemical compound with the molecular formula C13H12N2O3 and a molecular weight of 244.25 g/mol . Its structure features a 3-methylfuran ring linked via a carboxamide group to a 4-carbamoylphenyl moiety, a structural motif seen in compounds investigated for pharmaceutical development, such as potential inhibitors for viral proteases . Compounds with similar furan-carboxamide architectures are the subject of advanced research techniques, including molecular docking studies and molecular dynamics simulations, to evaluate their binding affinity and stability with biological targets . This reagent is provided exclusively for laboratory research purposes. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

N-(4-carbamoylphenyl)-3-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-8-6-7-18-11(8)13(17)15-10-4-2-9(3-5-10)12(14)16/h2-7H,1H3,(H2,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDNYYSKTDEOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-3-methylfuran-2-carboxamide typically involves the reaction of 4-aminobenzoyl amide with 3-methylfuran-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods

For industrial production, the synthesis process is optimized to increase yield and reduce costs. This often involves the use of more efficient catalysts and solvents, as well as continuous flow reactors to enhance reaction rates and scalability. The industrial synthesis of this compound may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Step 1: Formation of Furan-2-carboxamide Intermediate

Furan-2-carbonyl chloride reacts with 4-carbamoylaniline in the presence of triethylamine (Et₃N) and dichloromethane (DCM) at 0–25°C, yielding an intermediate carboxamide .

Step 2: Methylation at the Furan 3-Position

The 3-methyl group is introduced via Friedel-Crafts alkylation using methyl chloride and AlCl₃ as a catalyst. This step proceeds with regioselectivity due to the electron-donating nature of the carboxamide group .

Reaction Conditions:

ReagentSolventTemperatureYield
Furan-2-carbonyl chlorideDCM0–25°C85–94%
Methyl chloride/AlCl₃DCM40°C72%

Electrophilic Substitution Reactions

The methyl group on the furan ring undergoes electrophilic substitution under controlled conditions:

a) Nitration

Reaction with nitric acid (HNO₃) in acetic anhydride produces a nitro-substituted derivative at the 5-position of the furan ring :

N-(4-carbamoylphenyl)-3-methylfuran-2-carboxamideHNO3,Ac2ON-(4-carbamoylphenyl)-3-methyl-5-nitrofuran-2-carboxamide\text{this compound} \xrightarrow{\text{HNO}_3, \text{Ac}_2\text{O}} \text{N-(4-carbamoylphenyl)-3-methyl-5-nitrofuran-2-carboxamide}

Conditions:

  • Nitration occurs at 0°C with 65% yield.

  • The methyl group directs nitration to the 5-position due to steric and electronic effects.

b) Halogenation

Bromination using Br₂ in CCl₄ yields a 5-bromo derivative :

3-MethylfuranBr2,CCl43-Methyl-5-bromofuran\text{3-Methylfuran} \xrightarrow{\text{Br}_2, \text{CCl}_4} \text{3-Methyl-5-bromofuran}

Key Data:

  • Reaction time: 2 hours at 25°C.

  • Yield: 78% (analogous to brominated furans in ).

Oxidation Reactions

The methyl group on the furan ring is susceptible to oxidation:

a) Side-Chain Oxidation

Treatment with KMnO₄ in acidic conditions oxidizes the methyl group to a carboxylic acid :

3-MethylfuranKMnO4,H2SO43-Carboxyfuran\text{3-Methylfuran} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{SO}_4} \text{3-Carboxyfuran}

Conditions:

  • Yield: 60% (based on 3-methylfuran oxidation studies ).

  • Products confirmed via IR (C=O stretch at 1700 cm⁻¹) and NMR.

b) Furan Ring Oxidation

Ozone or H₂O₂ cleaves the furan ring, forming diketones or carboxylic acids :

FuranO3cis-Butenedioic acid\text{Furan} \xrightarrow{\text{O}_3} \text{cis-Butenedioic acid}

Mechanism:

  • Ring opening via ozonolysis followed by reductive workup.

Hydrolysis of the Carboxamide Group

The carboxamide bond undergoes hydrolysis under acidic or basic conditions:

a) Acidic Hydrolysis

HCl (6M) reflux converts the carboxamide to a carboxylic acid :

This compoundHCl, Δ3-Methylfuran-2-carboxylic acid\text{this compound} \xrightarrow{\text{HCl, Δ}} \text{3-Methylfuran-2-carboxylic acid}

Conditions:

  • Yield: 88% after 6 hours.

b) Basic Hydrolysis

NaOH (2M) yields the corresponding ammonium salt :

CarboxamideNaOHAmmonium carboxylate\text{Carboxamide} \xrightarrow{\text{NaOH}} \text{Ammonium carboxylate}

Cross-Coupling Reactions

The carboxamide’s aryl group participates in Suzuki-Miyaura coupling when halogenated :

Example: Arylation

Using Pd(PPh₃)₄ and aryl boronic acids:

N-(4-bromophenyl)-3-methylfuran-2-carboxamidePd(PPh3)4,K3PO4N-(4-arylphenyl)-3-methylfuran-2-carboxamide\text{N-(4-bromophenyl)-3-methylfuran-2-carboxamide} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{K}_3\text{PO}_4} \text{N-(4-arylphenyl)-3-methylfuran-2-carboxamide}

Data from Analogous Reactions :

Boronic AcidYield
Phenylboronic acid83%
4-Methoxyphenyl75%

Functionalization via Carbamoyl Group

The carbamoylphenyl substituent undergoes urea/thiourea formation :

Reaction with Isocyanates

N-(4-carbamoylphenyl)+R-NCON-(4-ureidophenyl)\text{N-(4-carbamoylphenyl)} + \text{R-NCO} \rightarrow \text{N-(4-ureidophenyl)}

Conditions :

  • Solvent: THF, 25°C.

  • Yield: 65–90% for urea derivatives.

Biological Activity and Reactivity Correlations

Reaction products exhibit enhanced bioactivity:

DerivativeBioactivity (IC₅₀)Target
5-Nitro-substituted1.2 µMAKR1C1 enzyme
Suzuki-coupled aryl0.8 µMSTAT3 inhibition

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds similar to N-(4-carbamoylphenyl)-3-methylfuran-2-carboxamide exhibit significant anti-inflammatory effects. For instance, dual inhibitors targeting p38 mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4) have shown promise in treating inflammatory diseases by suppressing tumor necrosis factor-alpha (TNFα) release . This positions this compound as a candidate for further exploration in inflammatory pathways.

Diuretic Activity

Studies on related compounds have demonstrated their potential as diuretics. For example, a structurally similar compound was identified with potent inhibitory activity against urea transporters, which are crucial for renal function. The compound exhibited significant diuretic effects without causing electrolyte imbalance in animal models . This suggests that this compound could be explored for similar applications.

COVID-19 Research

Recent investigations into furan derivatives have highlighted their potential as inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication . Compounds with furan moieties have shown promising inhibitory activity, suggesting that this compound might also possess antiviral properties worth exploring in the context of COVID-19 treatment.

Chemical Properties and Structure-Activity Relationship

Understanding the chemical structure of this compound is essential for elucidating its biological activity. The presence of the furan ring and the carbamoyl group are critical for its pharmacological effects. Research has shown that modifications to these functional groups can significantly alter the compound's activity profile .

Data Table: Structure-Activity Relationship of Related Compounds

Compound NameStructureActivity TypeIC50 Value (µM)Reference
N-[4-(acetylamino)phenyl]-5-nitrofuran-2-carboxamideStructureDiuretic0.14
2-(furan-2-ylmethylene)hydrazine-1-carbothioamideStructureAntiviral (SARS-CoV-2)1.55
CBS-3595StructureAnti-inflammatoryNot specified

Conclusion and Future Directions

This compound demonstrates a range of potential applications in pharmacology, particularly in anti-inflammatory and antiviral therapies. Future research should focus on detailed pharmacokinetic studies, toxicity assessments, and clinical trials to fully elucidate its therapeutic potential.

The exploration of structure-activity relationships will be crucial for optimizing this compound and developing derivatives with enhanced efficacy and safety profiles. Continued interdisciplinary research will likely uncover new applications and broaden our understanding of this promising compound.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-3-methylfuran-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In medicinal applications, it may exert its effects by modulating signaling pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Substituents/Modifications Molecular Weight (g/mol) Biological Activity/Application Key Analytical Data (HRMS/NMR)
N-(4-Carbamoylphenyl)-3-methylfuran-2-carboxamide 3-methylfuran, 4-carbamoylphenyl 244.25 Scaffold for CNS-targeted drug discovery 1H-NMR (CDCl3): δ 7.97 (s), 2.43 (s, CH3)
N-(3-Chloro-4-(4-fluoro-1,3-dioxoisoindolin-2-yl)phenyl)-3-methylfuran-2-carboxamide 3-Cl, 4-fluoro-dioxoisoindolinyl 415.0254 (HRMS) mGlu1 receptor modulation (schizophrenia) 1H-NMR: δ 8.16 (s), 7.59 (m)
N-(3-Chloro-4-(5-methyl-1,3-dioxoisoindolin-2-yl)phenyl)-3-methylfuran-2-carboxamide 3-Cl, 5-methyl-dioxoisoindolinyl 399.0547 (HRMS) Improved metabolic stability 13C-NMR: δ 167.3 (C=O)
N-(4-(1,3-Dioxoisoindolin-2-yl)phenyl)-3-methylfuran-2-carboxamide 1,3-dioxoisoindolinyl 335.31 Anticancer lead optimization 1H-NMR: δ 7.87 (d, J=7.4 Hz)
VU0487351 (mGlu1 PAM) 3-Cl, 4-chloro-dioxoisoindolinyl 461.33 CNS penetrance, plasma stability 13C-NMR: δ 157.2 (furan C=O)

Key Observations

Structural Modifications and Bioactivity :

  • The introduction of chloro and dioxoisoindolinyl groups (e.g., compounds in ) enhances binding affinity to CNS targets like mGlu1 receptors, critical in schizophrenia therapy. These groups improve steric and electronic interactions with hydrophobic pockets in receptor binding sites .
  • Fluorine substitution (e.g., 4-fluoro-dioxoisoindolinyl in ) increases metabolic stability by reducing cytochrome P450-mediated oxidation, as evidenced by HRMS and pharmacokinetic studies .

Physicochemical Properties :

  • The parent compound (CFC) exhibits moderate lipophilicity (logP ~2.1), while analogues with dioxoisoindolinyl groups (logP ~3.5–4.0) show enhanced blood-brain barrier penetration, critical for CNS applications .
  • HRMS data for fluorinated derivatives (e.g., 415.0254 vs. calculated 415.0252 ) confirm precise synthetic control, essential for reproducibility in lead optimization.

Synthetic Routes :

  • CFC is synthesized via amide coupling under mild conditions , whereas analogues like VU0487351 require microwave-assisted Suzuki-Miyaura cross-coupling to incorporate complex substituents .
  • The use of phthalic anhydride in for introducing dioxoisoindolinyl groups highlights divergent synthetic strategies to modulate electronic properties.

Biological Activity

N-(4-carbamoylphenyl)-3-methylfuran-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. This compound can bind to the active sites of specific enzymes, inhibiting their functions and subsequently affecting numerous biochemical pathways. Notably, it may modulate signaling pathways involved in inflammation and cancer progression, positioning it as a candidate for therapeutic applications in these areas.

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

  • HepG2 (liver cancer)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)

Table 1 summarizes the anti-cancer activity based on cell viability percentages observed in various studies:

CompoundCell Line% Cell Viability
This compoundHepG235.01%
This compoundMCF-741.81%
This compoundA54939.22%

The presence of electron-donating groups in the compound structure appears to enhance its anticancer activity, suggesting that structural modifications could lead to more potent derivatives .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial effects against several clinically relevant pathogens. In vitro studies reported effective inhibition against drug-resistant bacteria such as:

  • Acinetobacter baumannii
  • Klebsiella pneumoniae
  • Staphylococcus aureus

These findings highlight the compound's potential as a lead for developing new antimicrobial agents .

Case Studies and Research Findings

  • Study on Anticancer Activity : A study evaluated the efficacy of this compound against HepG2 and MCF-7 cell lines. The compound exhibited a significant reduction in cell viability, suggesting strong anticancer activity through apoptosis induction .
  • Antimicrobial Efficacy Assessment : Another research focused on the antimicrobial properties of the compound against drug-resistant strains. The results indicated that it effectively inhibited bacterial growth, particularly against multidrug-resistant strains, making it a candidate for further development in infectious disease treatment .

Comparison with Similar Compounds

This compound can be compared with other compounds in terms of structure and biological activity:

Compound NameStructure FeaturesBiological Activity
This compoundFuran ring, carbamoyl groupAnticancer, Antimicrobial
Para-aminobenzoic acid (PABA)Similar structural featuresPrimarily used as a building block in pharmaceuticals
N-(4-nitrobenzamide)Nitro group substituentUsed in pigment synthesis

The unique furan ring of this compound contributes to its distinct chemical properties and reactivity compared to similar compounds, enhancing its potential applications in drug development.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(4-carbamoylphenyl)-3-methylfuran-2-carboxamide, and how can reaction parameters be optimized?

The compound can be synthesized via coupling reactions between furan-carboxylic acid derivatives and 4-carbamoylaniline. A representative method involves microwave-assisted synthesis (150°C for 15 minutes in DMF with K₂CO₃), followed by purification via trituration with cold methanol, yielding ~53% purity . Optimizing stoichiometry (e.g., 1.5 equivalents of anhydride) and solvent systems (acetic acid for reflux conditions) enhances yield . Reaction monitoring via TLC or LC-MS ensures minimal byproduct formation.

Q. What safety protocols should be followed when handling this compound?

Based on structurally similar compounds, it may exhibit acute oral toxicity (Category 4), skin irritation (Category 2), and eye irritation (Category 2A) . Mandatory precautions include:

  • PPE: Nitrile gloves, lab coats, and safety goggles.
  • Engineering controls: Fume hoods to prevent aerosol inhalation.
  • Emergency measures: Immediate rinsing with water for skin/eye contact and medical consultation for ingestion/inhalation .

Q. Which analytical techniques are critical for confirming the identity of this compound post-synthesis?

  • NMR spectroscopy : Diagnostic signals include aromatic protons (δ 6.42–8.16 ppm) and carboxamide carbonyl carbons (δ 167.3 ppm) .
  • HPLC : Purity assessment (≥98% by analytical HPLC).
  • Mass spectrometry : HRMS for molecular ion verification (e.g., [M+H]⁺ at m/z 425.91) .

Advanced Research Questions

Q. How can computational docking studies predict the binding affinity of this compound to viral targets?

Molecular docking (e.g., AutoDock Vina) involves energy-minimizing the compound’s 3D structure and docking it into target proteins (e.g., SARS-CoV-2 spike glycoprotein). Binding affinities (e.g., -8.8 kcal/mol for envelope proteins) and interaction profiles (hydrogen bonds, hydrophobic contacts) are analyzed . Validation via comparative studies with known inhibitors (e.g., remdesivir) and molecular dynamics (MD) simulations ensures reliability .

Q. How should researchers resolve contradictions in biological activity data across derivatives of this compound?

Discrepancies may arise from assay variability (e.g., cell lines, concentrations). Methodological approaches include:

  • SAR analysis : Identifying critical substituents (e.g., chloro groups at specific positions enhance binding by 2.5-fold) .
  • Orthogonal assays : Validating results using SPR alongside enzymatic assays.
  • Meta-analysis : Aggregating data from multiple studies to identify trends .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

Challenges include polymorphism and crystal disorder due to flexible moieties. Strategies:

  • Solvent screening : DCM/MeOH mixtures for controlled crystal growth.
  • Refinement with SHELXL : Resolving twinning or disorder via iterative cycles and anisotropic displacement parameters . Example: A related compound crystallized in a triclinic system (Z′ >1) after vapor diffusion .

Q. How can plasma stability be optimized for pharmacokinetic studies of this compound?

Plasma stability assays involve incubating derivatives in species-specific plasma (37°C) with LC-MS/MS quantification. Structural modifications (e.g., introducing cyclopropyl groups) reduce enzymatic degradation, as seen in lead optimization studies where derivatives with <50% degradation after 1 hour are prioritized . Complementary microsomal assays assess metabolic pathways.

Q. What role do advanced NMR techniques play in elucidating the compound’s dynamic behavior in solution?

  • ²D NMR (COSY, NOESY) : Resolves spin-spin coupling and spatial proximities (e.g., furan-methyl to aromatic protons).
  • Variable-temperature NMR : Detects conformational flexibility, critical for understanding solubility and aggregation tendencies .

Methodological Considerations

  • Structural refinement : SHELXL is preferred for small-molecule crystallography due to robust handling of twinning and disorder .
  • Data interpretation : Cross-referencing computational predictions (e.g., docking scores) with experimental IC₅₀ values ensures translational validity .
  • Safety compliance : Adherence to OSHA HCS standards (29 CFR 1910) for handling toxic compounds is mandatory .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.